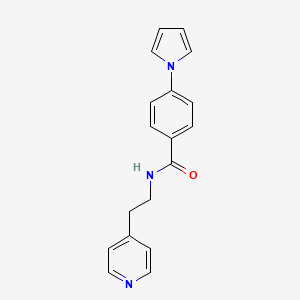

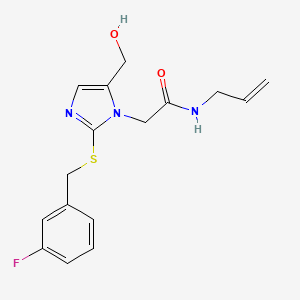

![molecular formula C26H24BrClN2O2S2 B2960103 (Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide CAS No. 481005-28-1](/img/structure/B2960103.png)

(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This compound is a complex organic molecule that contains several functional groups and rings, including a thiazole ring (a five-membered ring with one nitrogen atom and one sulfur atom), a thiophene ring (a five-membered ring with one sulfur atom), and a carboxylate ester group. The presence of these groups suggests that this compound might have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound can be predicted based on its formula. It would have a complex, three-dimensional structure due to the presence of the multiple rings and functional groups. The exact structure would depend on the specific arrangement of these groups in the molecule .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, its solubility would be affected by the presence of the polar carboxylate ester group, while its reactivity would be influenced by the thiazole and thiophene rings .Aplicaciones Científicas De Investigación

Synthesis and Characterization

This compound belongs to a class of chemicals that have been extensively studied for their unique properties and potential applications. Research has been conducted on the synthesis and characterization of related benzo[b]thiophene derivatives, exploring their structural attributes and reactivity. For instance, studies on the synthesis of azo benzo[b]thiophene derivatives have shown their application as disperse dyes, highlighting their good coloration and fastness properties on polyester (Sabnis & Rangnekar, 1989). Similarly, the formation of ethyl 2-(5-aryl-2-oxofuran-3(2H)-ylideneamino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylates through intramolecular cyclization processes has been documented, providing insights into the compound's versatile synthetic pathways (Shipilovskikh, Rubtsov, & Zalesov, 2009).

Antimicrobial and Anticancer Activity

The antimicrobial and anticancer activities of benzo[b]thiophene derivatives have also been a focus of research. Studies have evaluated the antimicrobial properties of novel compounds synthesized from ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate, identifying their potential as antimicrobial agents (Hemdan & Abd El-Mawgoude, 2015). Furthermore, research into the synthesis of novel heterocycles utilizing thiophene-incorporated thioureido substituents has revealed compounds with potent anticancer activity against specific human cancer cell lines (Abdel-Motaal, Alanzy, & Asem, 2020).

Photophysical and Photochemical Applications

The photophysical and photochemical properties of related compounds have been investigated, revealing potential applications in areas such as dye synthesis and singlet oxygen activation. Studies on the synthesis and photophysical properties of ethyl 2-arylthiazole-5-carboxylates demonstrate the utility of these compounds as singlet-oxygen sensitizers, opening avenues for their use in photo-oxidation processes (Amati et al., 2010).

Direcciones Futuras

The future research directions for this compound would depend on its properties and potential applications. For example, if it shows promise as a medicinal compound, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy in clinical trials .

Propiedades

IUPAC Name |

ethyl 2-[(Z)-[4-(4-chlorophenyl)-3-phenyl-1,3-thiazol-2-ylidene]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H23ClN2O2S2.BrH/c1-2-31-25(30)23-20-10-6-7-11-22(20)33-24(23)28-26-29(19-8-4-3-5-9-19)21(16-32-26)17-12-14-18(27)15-13-17;/h3-5,8-9,12-16H,2,6-7,10-11H2,1H3;1H/b28-26-; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNOVWHUKWZVLNS-QVLVYXDLSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)N=C3N(C(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)C1=C(SC2=C1CCCC2)/N=C\3/N(C(=CS3)C4=CC=C(C=C4)Cl)C5=CC=CC=C5.Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H24BrClN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

576.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-ethyl 2-((4-(4-chlorophenyl)-3-phenylthiazol-2(3H)-ylidene)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate hydrobromide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2960021.png)

![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(2,4,5-trifluoro-3-methoxyphenyl)methanone](/img/structure/B2960024.png)

![2-amino-N-(sec-butyl)-1-(2-(cyclohex-1-en-1-yl)ethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2960028.png)

![5-[2-(4-Fluorophenyl)-4-hydroxypyrrolidin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2960032.png)

![8-(2-((5-chloro-2-methoxyphenyl)amino)ethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2960034.png)

![2-(4-ethylphenyl)-4-(4-nitrobenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2960036.png)

![N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2960040.png)

![N-[2-(furan-2-yl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2960041.png)